(5-tert-butylpyridin-2-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-tert-butylpyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)8-4-5-9(7-12)11-6-8/h4-6,12H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLJXGGJRZBXDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of 5 Tert Butylpyridin 2 Yl Methanol
Precursor Synthesis and Functionalization Strategies
The strategic construction of the substituted pyridine (B92270) core is a critical first step in the synthesis of (5-tert-butylpyridin-2-yl)methanol. This often involves the preparation of a key intermediate, 5-tert-butyl-2-methylpyridine (B14414319) 1-oxide, and subsequent functionalization of the pyridine ring.
Synthesis of 5-tert-butyl-2-methylpyridine 1-oxide as a Key Intermediate
The oxidation of 5-tert-butyl-2-methylpyridine is a common and effective method for preparing the N-oxide intermediate. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). The reaction involves the addition of mCPBA to a solution of 5-tert-butyl-2-methylpyridine in a suitable solvent like chloroform (B151607) or dichloromethane (B109758). rsc.orgrsc.orggoogle.com The reaction is generally carried out at room temperature and stirred for an extended period to ensure complete conversion. rsc.orggoogle.com The N-oxide product can then be isolated and purified using standard techniques like column chromatography. rsc.org The formation of the N-oxide is a crucial step as it activates the pyridine ring for subsequent functionalization, particularly at the 2-position methyl group. acs.orgnih.gov
Table 1: Synthesis of 5-tert-butyl-2-methylpyridine 1-oxide
| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 5-tert-butyl-2-methylpyridine | mCPBA | Chloroform | 18 h | 37% | rsc.org |
Strategic Functionalization of the Pyridine Ring
The pyridine N-oxide is more susceptible to both electrophilic and nucleophilic substitution than the parent pyridine, making it a versatile precursor for introducing various functional groups. acs.org For instance, nitration of 5-tert-butyl-2-methylpyridine 1-oxide can be achieved to introduce a nitro group onto the pyridine ring. worktribe.com This functionalization provides a handle for further chemical modifications.
Targeted Synthesis of this compound
Several synthetic pathways have been developed for the targeted synthesis of this compound, with two prominent methods being N-oxide rearrangement and the reduction of carboxylic acid derivatives.
N-oxide Rearrangement Pathways for Hydroxymethylation
A classic and effective method for introducing a hydroxymethyl group at the 2-position of a pyridine ring is through the Boekelheide reaction. wikipedia.org This reaction involves the rearrangement of an α-picoline-N-oxide, such as 5-tert-butyl-2-methylpyridine 1-oxide, in the presence of an acylating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). rsc.orgwikipedia.org The reaction with TFAA is often preferred as it can proceed at lower temperatures. wikipedia.org The mechanism involves acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group and a [3.3]-sigmatropic rearrangement to form an acyloxymethylpyridine intermediate. Subsequent hydrolysis of this intermediate yields the desired this compound. rsc.orgwikipedia.org
Recent advancements have also explored photoredox catalysis for the direct hydroxymethylation of pyridine N-oxides, offering a one-step synthesis of 2-hydroxymethylated pyridines. acs.orgnih.gov
Table 2: Synthesis of this compound via N-oxide Rearrangement
| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |
|---|
Reductions of Carboxylic Acid Derivatives (e.g., 5-tert-butylpyridine-2-carboxylic acid methyl ester)
An alternative route to this compound involves the reduction of a corresponding carboxylic acid or its ester derivative. For example, 5-tert-butylpyridine-2-carboxylic acid methyl ester can be reduced to the desired alcohol. While specific details for the reduction of this particular ester are not extensively documented in the provided results, the reduction of ester groups on pyridine rings is a common transformation in organic synthesis. This can typically be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), although the choice of reagent may depend on the presence of other functional groups in the molecule. The synthesis of the precursor, 5-tert-butylpyridine-2-carboxylic acid, can be accomplished through various methods, including the oxidation of the corresponding methyl group or through carbonylation reactions.
Derivatization Chemistry of the Hydroxyl Group in this compound
The hydroxyl group of this compound is a key site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse applications.
One common derivatization is the conversion of the alcohol to an ether. For example, the hydroxyl group can be reacted with a suitable alkyl halide in the presence of a base to form the corresponding ether. Another important transformation is the conversion to a leaving group, such as a mesylate or tosylate, by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. These activated intermediates can then be readily displaced by various nucleophiles to introduce a wide array of functional groups.
Furthermore, the hydroxyl group can be oxidized to the corresponding aldehyde or carboxylic acid. The aldehyde can then participate in various reactions, such as Wittig reactions or reductive aminations. The carboxylic acid can be converted to esters, amides, or other acid derivatives. For instance, the synthesis of 2-(5-(tert-butyl)pyridin-2-yl)acetic acid has been reported, which can then be used in amide coupling reactions. frontiersin.org
The versatility of the hydroxyl group in this compound makes it a valuable synthon for the construction of more complex molecules, including those with potential biological activity or for use in materials science.
Esterification and Etherification Reactions for Structural Diversification
The hydroxyl group of this compound serves as a versatile handle for structural modifications through esterification and etherification reactions. These transformations are fundamental in altering the steric and electronic properties of the molecule, which is particularly relevant in the context of fine-tuning its coordination behavior in ligand design.
Esterification:
The esterification of this compound can be readily achieved using standard acylation methods. For instance, reaction with acetic anhydride in the presence of a base such as pyridine or triethylamine (B128534), or by using a catalytic amount of a strong acid, yields the corresponding acetate (B1210297) ester, (5-tert-butylpyridin-2-yl)methyl acetate. dur.ac.uk This reaction is typically high-yielding and proceeds under mild conditions. Another important esterification is the reaction with sulfonyl chlorides, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a non-nucleophilic base like triethylamine or pyridine. This reaction furnishes the corresponding sulfonate esters, for example, (5-tert-butylpyridin-2-yl)methyl mesylate. dur.ac.uk These sulfonate esters are excellent leaving groups and serve as valuable intermediates for further nucleophilic substitution reactions.
A summary of representative esterification reactions is provided in the table below.
| Acylating Agent | Reagent/Catalyst | Product | Reference |
| Acetic Anhydride | Pyridine | (5-tert-butylpyridin-2-yl)methyl acetate | dur.ac.uk |
| Methanesulfonyl Chloride | Triethylamine | (5-tert-butylpyridin-2-yl)methyl mesylate | dur.ac.uk |
| Benzoyl Chloride | Pyridine | (5-tert-butylpyridin-2-yl)methyl benzoate | nih.gov |
Etherification:
Ether derivatives of this compound can be synthesized through various methods, most commonly via the Williamson ether synthesis. masterorganicchemistry.com This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The subsequent reaction of this alkoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) affords the desired ether. masterorganicchemistry.comyoutube.com The choice of base and solvent is crucial to ensure efficient conversion and minimize side reactions. For instance, using sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is a common practice. masterorganicchemistry.comorgsyn.org
The following table illustrates typical etherification reactions.
| Alkylating Agent | Base | Solvent | Product | Reference |
| Methyl Iodide | Sodium Hydride | THF | 2-(methoxymethyl)-5-tert-butylpyridine | nih.gov |
| Ethyl Bromide | Sodium Hydride | THF/DMF | 2-(ethoxymethyl)-5-tert-butylpyridine | masterorganicchemistry.comorgsyn.org |
| Benzyl Bromide | Potassium tert-butoxide | THF | 2-((benzyloxy)methyl)-5-tert-butylpyridine | masterorganicchemistry.com |
Controlled Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol functionality of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. These oxidized derivatives are valuable synthetic intermediates for the construction of more complex molecules, including ligands with varied donor properties.
Oxidation to Aldehydes:
The controlled, partial oxidation to 5-tert-butylpicolinaldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A common and effective reagent for this transformation is manganese dioxide (MnO₂). aub.edu.lbacsgcipr.orglookchem.com This reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a non-polar solvent such as dichloromethane (DCM) or chloroform at room temperature. aub.edu.lbacsgcipr.org The heterogeneous nature of the reaction allows for easy work-up by simple filtration of the manganese salts. lookchem.com Another widely used reagent for this conversion is pyridinium (B92312) chlorochromate (PCC), which is known for its selectivity in oxidizing primary alcohols to aldehydes without significant formation of the carboxylic acid, especially in anhydrous solvents like DCM. researchgate.netrsc.org
| Oxidizing Agent | Solvent | Key Features | Product | Reference |
| Manganese Dioxide (MnO₂) | Dichloromethane | Heterogeneous, mild conditions | 5-tert-butylpicolinaldehyde | aub.edu.lbacsgcipr.orglookchem.com |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Good selectivity for aldehyde | 5-tert-butylpicolinaldehyde | researchgate.netrsc.org |
Oxidation to Carboxylic Acids:
For the synthesis of 5-tert-butylpicolinic acid, stronger oxidizing agents are employed. Reagents such as potassium permanganate (B83412) (KMnO₄) in alkaline or acidic conditions, or chromic acid (generated in situ from chromium trioxide and sulfuric acid), are capable of oxidizing the primary alcohol directly to the carboxylic acid. organic-chemistry.org Catalytic oxidation methods have also been developed, offering more environmentally benign alternatives. For instance, catalytic amounts of transition metal complexes, such as those of ruthenium or chromium, in the presence of a co-oxidant like hydrogen peroxide or periodic acid, can efficiently facilitate the oxidation of primary alcohols to carboxylic acids. rsc.orgorganic-chemistry.org The oxidation of related methylpyridines to their corresponding carboxylic acids is also a well-established transformation, providing further evidence for the feasibility of this reaction. st-andrews.ac.uk
| Oxidizing Agent/Catalyst System | Key Features | Product | Reference |
| Potassium Permanganate (KMnO₄) | Strong oxidant, aqueous conditions | 5-tert-butylpicolinic acid | organic-chemistry.org |
| Chromium Trioxide (CrO₃) / H₂SO₄ | Jones oxidation, strong acid | 5-tert-butylpicolinic acid | organic-chemistry.org |
| RuCl₃ / NaIO₄ | Catalytic, milder conditions | 5-tert-butylpicolinic acid | organic-chemistry.org |
| (NH₄)₃[CrMo₆O₁₈(OH)₆] / CO₂ | Catalytic, green chemistry | 5-tert-butylpicolinic acid | rsc.org |
Formation of Alternative Functional Derivatives for Ligand Design
The strategic conversion of the hydroxyl group in this compound to other functional groups is a key strategy for the synthesis of diverse ligands with tailored properties for coordination chemistry and catalysis.
Halogenation:
The hydroxyl group can be readily converted into a halide, a versatile functional group for subsequent nucleophilic substitution and cross-coupling reactions. Reaction with thionyl chloride (SOCl₂) is a common method to produce 2-(chloromethyl)-5-tert-butylpyridine. researchgate.netdoubtnut.com This reaction typically proceeds in the presence of a small amount of a base like pyridine to neutralize the HCl generated. doubtnut.com The corresponding bromide can be synthesized using reagents like phosphorus tribromide (PBr₃). These pyridyl halides are crucial precursors for the introduction of other functionalities.
Synthesis of Amines and Amides:
The pyridyl halides derived from this compound are valuable for the synthesis of aminomethyl-pyridine derivatives. For example, 2-(chloromethyl)-5-tert-butylpyridine can react with a variety of primary and secondary amines to afford the corresponding N-substituted aminomethylpyridines. These compounds can act as bidentate or tridentate ligands. Furthermore, amides can be prepared from the corresponding carboxylic acid, 5-tert-butylpicolinic acid, through activation with reagents like thionyl chloride or carbodiimides, followed by reaction with an amine.
Synthesis of Thioethers:
Thioether derivatives can be prepared by nucleophilic substitution of the corresponding halide with a thiol or thiolate. For instance, reaction of 2-(chloromethyl)-5-tert-butylpyridine with a sodium thiolate (NaSR) in a suitable solvent yields the corresponding thioether. These sulfur-containing ligands offer different coordination properties compared to their oxygen or nitrogen analogues.
Synthesis of Phosphine (B1218219) Ligands:
A particularly important transformation for ligand design is the introduction of a phosphine moiety. This can be achieved by reacting 2-(chloromethyl)-5-tert-butylpyridine with a metal phosphide, such as lithium diphenylphosphide (LiPPh₂), which is typically generated in situ from chlorodiphenylphosphine (B86185) and lithium metal or from diphenylphosphine (B32561) and a strong base like n-butyllithium. beilstein-journals.orgbeilstein-journals.org The resulting phosphine ligand, (5-tert-butylpyridin-2-yl)methyl(diphenyl)phosphine, combines the electronic properties of both the pyridine and phosphine groups, making it a valuable component in the design of catalysts for various organic transformations, including cross-coupling and carbonylation reactions. nih.gov
The table below summarizes the synthesis of various functional derivatives for ligand design.
| Starting Material | Reagent(s) | Functional Group Introduced | Product Class | Reference |
| This compound | Thionyl Chloride (SOCl₂) | Chloride | Pyridyl Halide | researchgate.netdoubtnut.com |
| 2-(chloromethyl)-5-tert-butylpyridine | R₂NH (Amine) | Amine | Aminomethyl-pyridine Ligand | nih.gov |
| 2-(chloromethyl)-5-tert-butylpyridine | RSH (Thiol) / Base | Thioether | Thioether-pyridine Ligand | |
| 2-(chloromethyl)-5-tert-butylpyridine | LiPPh₂ | Phosphine | Phosphine-pyridine Ligand | beilstein-journals.orgbeilstein-journals.org |
| 5-tert-butylpicolinic acid | 1. SOCl₂, 2. R₂NH | Amide | Picolinamide Ligand | nih.gov |
| 2-(chloromethyl)-5-tert-butylpyridine | KCN | Nitrile | Pyridylacetonitrile | abertay.ac.uk |
Catalytic Applications of 5 Tert Butylpyridin 2 Yl Methanol Derived Ligands and Complexes
Homogeneous Catalysis
Ligands derived from (5-tert-butylpyridin-2-yl)methanol are instrumental in a range of homogeneous catalytic reactions, where the catalyst is in the same phase as the reactants. The ability to modify the ligand structure provides a powerful tool to fine-tune the catalytic activity and selectivity for specific transformations.
Carbonylation and Alkoxycarbonylation Reactions of Alkenes and Alkynes
Palladium complexes incorporating ligands derived from this compound have demonstrated exceptional efficiency in carbonylation and alkoxycarbonylation reactions. nih.govresearchgate.netresearchgate.net These reactions are fundamental for the synthesis of carboxylic acids, esters, and amides, which are valuable intermediates in the chemical and pharmaceutical industries. acs.orgst-andrews.ac.ukmdpi.com
The design of bidentate phosphine (B1218219) ligands that include a 2-pyridyl group, such as those derived from this compound, has led to significant advancements in palladium-catalyzed alkoxycarbonylation of alkenes. researchgate.netnih.gov These "built-in-base" ligands can facilitate key steps in the catalytic cycle, leading to higher reaction rates and selectivities compared to traditional catalysts. For instance, the replacement of a tert-butyl group with a 2-pyridyl moiety in certain phosphine ligands has been shown to dramatically increase catalytic activity, even at room temperature. nih.gov
A notable example is the development of the ligand 2,2′-bis(tert-butyl(pyridin-2-yl)phosphanyl)‐1,1′‐binaphthalene (Neolephos). This ligand has been successfully employed in the palladium-catalyzed monocarbonylation of 1,3-diynes, affording synthetically useful conjugated enynes with high yields and excellent chemoselectivity under mild conditions. nih.gov The success of this system highlights the importance of ligand design in controlling the outcome of complex catalytic transformations.
Detailed research findings have shown that palladium catalysts bearing ligands with pyridyl substituents are highly effective for the methoxycarbonylation of various alkenes and alkynes. rsc.org The hemilabile nature of the pyridyl group, meaning it can reversibly coordinate to the metal center, is thought to play a crucial role in facilitating the reaction mechanism. nih.govrsc.org
Table 1: Performance of this compound-Derived Ligands in Alkoxycarbonylation
| Catalyst System | Substrate | Product | Yield (%) | Selectivity | Ref. |
| Pd(OAc)₂ / Neolephos | 1,4-Diphenylbuta-1,3-diyne | Conjugated enyne ester | 94 | >99/1 | nih.gov |
| [Pd₂(dba)₃] / L2* | Ethylene (B1197577) | Methyl propionate | ~99 | High | nih.gov |
| Pd(TFA)₂ / L1** | 1,4-Diphenylbuta-1,3-diyne | Conjugated enyne | 76 | - | nih.gov |
*L2 = 1,1′-bis(tert-butyl(pyridin-2-yl)phosphanyl)ferrocene **L1 = A bidentate phosphine ligand
Hydrogenation, Dehydrogenation, and Transfer Hydrogenation Processes
Ligands derived from this compound are also valuable in hydrogenation, dehydrogenation, and transfer hydrogenation reactions. d-nb.info These processes are fundamental for the synthesis of a wide range of chemical products, from fine chemicals to pharmaceuticals. Transfer hydrogenation, in particular, offers a safer and more convenient alternative to using high-pressure hydrogen gas. liverpool.ac.uk
Manganese(I) complexes bearing bidentate ligands have been investigated as catalysts for the transfer hydrogenation of ketones. researchgate.net While specific examples directly utilizing this compound are not extensively detailed in the provided results, the principles of ligand design involving pyridyl and other functional groups are highly relevant. For instance, the presence of a hydroxyl group on the ligand has been shown to be crucial for the remarkable activity of a cyclometalated rhodium complex in the transfer hydrogenation of aldehydes using methanol (B129727) as the hydrogen source. liverpool.ac.uk This suggests that the hydroxyl group of this compound could play a similar cooperative role in catalysis.
Recent studies have explored the use of iridium(III) complexes with pyridylidene-indole ligands for the transfer hydrogenation of aldehydes with methanol at room temperature, showcasing the potential for developing highly efficient and selective catalysts. rsc.org The electronic properties of the ligand, influenced by substituents like the tert-butyl group, are critical in tuning the catalyst's performance.
C-H Activation and Selective Functionalization Reactions
The selective activation and functionalization of otherwise inert C-H bonds is a major goal in modern synthetic chemistry, offering more atom-economical and environmentally benign synthetic routes. researchgate.netscielo.brsigmaaldrich.com Ligands derived from this compound can play a role in directing and facilitating these challenging transformations. nih.gov
Palladium-catalyzed C-H functionalization is often accelerated by the presence of directing groups that can coordinate to the metal center, bringing it into close proximity to the target C-H bond. The pyridyl nitrogen in this compound-derived ligands can act as such a directing group. For example, in the desymmetrization of diarylmethylamines, a pyridone ligand was shown to enhance a palladium-catalyzed meta-C-H arylation. ua.es
The combination of photoredox catalysis with metal catalysis has emerged as a powerful strategy for C-H functionalization. beilstein-journals.org While direct examples using this compound are not prominent in the search results, the principles of ligand design for controlling reactivity and selectivity in such dual catalytic systems are applicable.
Mechanistic Investigations in Catalysis
Understanding the mechanism of a catalytic reaction is crucial for optimizing existing catalysts and designing new, more efficient ones. Studies on catalysts derived from this compound have provided valuable insights into the intricacies of catalytic cycles.
Elucidation of Catalytic Cycles and Identification of Key Intermediates
Mechanistic studies, often combining experimental techniques with computational methods like Density Functional Theory (DFT), have been instrumental in elucidating the catalytic cycles of reactions involving this compound-derived ligands. rsc.orgresearchgate.net
In the context of palladium-catalyzed methoxycarbonylation of alkenes, detailed investigations have been carried out on systems employing ligands with pyridyl substituents. nih.govrsc.org It has been proposed that the catalytic cycle starts with a palladium-hydride species. rsc.org The reaction then proceeds through the coordination and insertion of the alkene, followed by CO insertion to form a palladium-acyl intermediate. The final step is the alcoholysis of this acyl intermediate to release the ester product and regenerate the active catalyst. st-andrews.ac.uk
X-ray crystallography has provided direct evidence for the coordination of the pyridyl nitrogen to the palladium center in catalytic intermediates. nih.gov DFT calculations have further illuminated the role of the pyridyl group, suggesting that a protonated pyridyl moiety can facilitate the formation of the active palladium-hydride complex. nih.govrsc.org Moreover, the hemilabile coordination of the pyridyl nitrogen can stabilize key intermediates, such as the palladium-acyl species. nih.gov
A key finding from these mechanistic studies is the concept of "metal-ligand cooperation." nih.govrsc.org The pyridyl group can act as a "built-in base," deprotonating the alcohol nucleophile. This facilitates an intramolecular attack on the palladium-acyl species, significantly lowering the energy barrier for the rate-determining alcoholysis step. nih.govrsc.org This cooperative mechanism explains the enhanced activity of catalysts bearing these types of ligands.
Kinetic studies have provided further support for these mechanistic proposals. For example, the rate of the carbonylation step has been shown to be zero-order in both ethylene and CO, consistent with the proposed catalytic cycle. rsc.org
Role of Ligand Architecture, Bite Angle, and Steric Bulk in Modulating Reactivity and Selectivity
The reactivity and selectivity of catalysts derived from this compound are profoundly influenced by the ligand's three-dimensional structure. Key architectural parameters include the bite angle—the ligand-metal-ligand angle in chelating complexes—and the steric bulk imposed by substituents like the tert-butyl group.
The steric bulk of the tert-butyl group on the pyridyl ring, along with bulky substituents on the phosphine donor, plays a dual role. vulcanchem.com On one hand, significant steric hindrance can promote the reductive elimination step, which is often the product-forming step in cross-coupling and carbonylation reactions. st-andrews.ac.uk This steric pressure helps to release the product from the metal's coordination sphere. st-andrews.ac.uk On the other hand, excessive steric bulk can hinder substrate coordination. vulcanchem.com The design of ligands such as 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene (pytbpx), a ligand conceptually related to derivatives of this compound, exemplifies the successful balancing of these factors. nih.govresearchgate.net The combination of the sterically demanding tert-butyl group and the electronic properties of the pyridyl-phosphine combination leads to highly efficient and selective catalysts. nih.gov
Kinetic Studies and Determination of Rate-Limiting Steps
Kinetic studies are essential for understanding the mechanism of a catalytic reaction and identifying the bottleneck, or rate-limiting step. For palladium complexes featuring pyridyl-phosphine ligands in alkoxycarbonylation reactions, the catalytic cycle is generally understood to involve oxidative addition, migratory insertion, and methanolysis (or alcoholysis). nih.govresearchgate.net
The energy barrier for this rate-limiting step is highly dependent on the ligand structure. Mechanistic studies on 1,1'-bis(tert-butyl(pyridin-2-yl)phosphanyl)ferrocene (pytbpf), a ligand featuring the same tert-butyl-pyridyl-phosphine motif, revealed that the coordination of the pyridyl nitrogen to the palladium center is crucial. researchgate.net This coordination influences the electronic properties of the metal center and can lower the activation barrier for key steps. DFT calculations showed that the activation barrier for the methanolysis step could be significantly high without a well-designed ligand framework. researchgate.net The development of kinetic models based on these mechanistic assumptions allows for the prediction of reaction rates under various conditions, which is vital for process optimization. mdpi.comresearchgate.net In some systems, such as the synthesis of methanol from CO2, the rate-limiting step has been identified as the hydrogenation of an intermediate species like formate (B1220265) (HCOO*) or H2CO. chalmers.se
Performance Metrics and Stability in Catalytic Systems
Turnover Number (TON) and Turnover Frequency (TOF) Analysis
Turnover number (TON) represents the total number of substrate molecules converted per molecule of catalyst before it becomes inactive, signifying catalyst lifetime. catalysis.blog Turnover frequency (TOF) is the number of catalytic cycles occurring per unit of time, indicating catalyst activity or speed. catalysis.blog High TON and TOF values are desirable for an efficient catalytic process.
Catalytic systems using ligands that combine pyridyl and bulky phosphine groups, such as pytbpx and pytbpf, have demonstrated exceptional performance in the methoxycarbonylation of ethylene. These systems achieve some of the highest TONs and TOFs reported for this reaction. nih.gov For example, a system employing the pytbpx ligand reached a TON of 1,425,000 and a TOF of 44,000 h⁻¹. nih.govresearchgate.net More advanced aryldiphosphine ligands have pushed these metrics even further, achieving a TON greater than 2,390,000 and a TOF of 100,000 h⁻¹, showcasing remarkable efficiency and activity. nih.gov
| Ligand/Catalyst System | Reaction | TON | TOF (h⁻¹) | Selectivity (%) | Reference |
| Pd/DTBPMB | Methoxycarbonylation of ethylene | >100,000 | 12,000 | >99 | nih.gov |
| Pd(acac)₂/pytbpx | Methoxycarbonylation of ethylene | >1,425,000 | 44,000 | >99 | nih.govresearchgate.net |
| Pd(acac)₂/L11 (aryldiphosphine) | Methoxycarbonylation of ethylene | >2,390,000 | 100,000 | >99 | nih.govresearchgate.net |
This table presents performance data for related phosphine ligand systems in the palladium-catalyzed methoxycarbonylation of ethylene.
Regio- and Stereoselectivity Control in Complex Transformations
Regioselectivity (control over the site of reaction) and stereoselectivity (control over the spatial orientation of the product) are critical in the synthesis of complex molecules. The architecture of ligands derived from this compound is pivotal in dictating these outcomes.
In the alkoxycarbonylation of alkenes, phosphine ligands are crucial for controlling the regioselectivity between the linear and branched ester products. st-andrews.ac.uk Catalytic systems with ligands like pytbpx have shown outstanding regioselectivity, producing the desired linear product with greater than 99% selectivity in the carbonylation of ethylene. nih.gov This high level of control extends to a wide range of other alkene substrates, consistently yielding the target isomer with high purity. nih.gov This precision is attributed to the specific steric and electronic environment created by the ligand at the metal center, which directs the migratory insertion step to occur at a specific position on the coordinated alkene. researchgate.net While the achiral nature of many of these ligands precludes enantioselectivity, their ability to enforce high regioselectivity is a significant advantage in producing fine chemicals and polymer precursors. st-andrews.ac.uk
Catalyst Stability and Durability under Industrially Relevant Reaction Conditions
For a catalyst to be industrially viable, it must be robust and maintain its activity and selectivity over extended periods under demanding process conditions, which may include high temperatures, high pressures, and the presence of impurities. mdpi.combibliotekanauki.pl
A significant challenge for phosphine-based catalysts is their susceptibility to oxidation, which deactivates the catalyst. nih.gov Ligands containing alkyl phosphines, while highly active, can be particularly prone to oxidation. nih.gov Recent research has focused on developing more robust ligands. Aryl phosphines, for instance, are generally more stable towards oxidation due to electron delocalization. researchgate.net A key advantage of ligands developed from pyridyl-phosphine frameworks is their enhanced stability. For example, newly developed aryldiphosphine ligands have demonstrated superior oxygen-resistance, remaining stable for over 100 days of exposure to air, a significant improvement over traditional alkyl phosphine ligands. nih.gov This enhanced stability is crucial as it reduces catalyst consumption and simplifies handling procedures, potentially lowering industrial operating costs. researchgate.netresearchgate.net The durability of these catalysts allows them to function effectively even with ppm levels of oxygen in the feedstock, a critical feature for large-scale industrial applications. nih.gov
Advanced Characterization Techniques and Analytical Methodologies
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Intermediate Detection
High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the precise determination of molecular weights, offering unparalleled accuracy that is critical for the unambiguous identification of newly synthesized compounds. This technique is particularly valuable in the study of (5-tert-butylpyridin-2-yl)methanol and its derivatives, where it provides definitive confirmation of their chemical formulas.
In the synthesis of complexes involving pyridine-based ligands, Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is frequently employed. For instance, in the characterization of lanthanide complexes with ligands derived from substituted pyridines, ESI-HRMS has been used to confirm the formation of the desired products with high accuracy, often with errors of 5 ppm or less. dur.ac.uk This level of precision allows for the confident assignment of elemental compositions.
The utility of HRMS extends beyond the final product characterization to the detection of transient or reactive intermediates formed during chemical reactions. For example, in studies of photocatalytic reactions involving pyridine (B92270) N-oxides, HRMS has been instrumental in identifying radical-adduct products, providing mechanistic insights into the reaction pathways. acs.org This capability is crucial for understanding the formation of this compound from its precursors or its subsequent transformations.
Table 1: Examples of HRMS Data for Related Pyridine Derivatives
| Compound/Intermediate | Calculated Mass (m/z) | Found Mass (m/z) | Technique | Reference |
| [Dy.L1(H2O)]+H]+ | Not Specified | Error ≤ 5 ppm | ESI-HRMS | dur.ac.uk |
| C22H17N3O4S | 419.0940 | 419.0936 | HRMS | rsc.org |
| C35H36BrN3OS | 625.1762 | 625.1765 | HRMS | rsc.org |
| (S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine 1-oxide [M+H]+ | 221.1290 | 221.1286 | HRMS | mdpi.com |
| (S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine 1-oxide [M+H]+ | 207.1134 | 207.1129 | HRMS | mdpi.com |
| (S)-2-(4-phenyl-4,5-dihydrooxazol-2-yl)pyridine 1-oxide [M+H]+ | 241.0977 | 241.0970 | HRMS | mdpi.com |
| Radical-adduct product 45 | Not Specified | Detected | HRMS | acs.org |
| Intermediate A (C50H53O2P2Pd+) | 853.2550 | 853.2495 | HRMS | nih.gov |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives and Complexes (if applicable)
While this compound itself is not chiral, it can be used as a precursor in the synthesis of chiral derivatives or as a ligand in chiral metal complexes. For these chiral molecules, chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are indispensable for determining their absolute configuration. nih.gov
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. escholarship.org The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. By comparing the experimentally obtained ECD spectrum with spectra calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), the absolute stereochemistry of a chiral compound can be assigned with a high degree of confidence. researchgate.net
For example, in the synthesis of natural products, ECD has been successfully used to determine the absolute configuration of complex molecules by analyzing their methyl ester derivatives. nih.gov Similarly, for chiral complexes containing pyridine-based ligands, ECD can provide crucial information about the stereochemistry at the metal center and the conformation of the ligands. researchgate.net The synthesis of chiral oxazoline (B21484) derivatives of pyridines, which are important ligands in asymmetric catalysis, often relies on chiroptical methods for their characterization. mdpi.comresearchgate.net
Thermal Analysis (e.g., Thermogravimetric Analysis (TGA)) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This method is essential for evaluating the thermal stability and decomposition profile of chemical compounds like this compound. etamu.edu
A typical TGA experiment involves heating a small amount of the sample at a constant rate in an inert atmosphere (e.g., nitrogen or argon) and continuously recording its mass. The resulting TGA curve plots the percentage of mass loss against temperature. Significant mass loss events on the curve correspond to processes such as desorption, dehydration, or decomposition of the compound. The onset temperature of decomposition is a key indicator of the thermal stability of the material.
Table 2: General Information from a TGA Experiment
| Parameter | Information Provided |
| Onset Temperature of Decomposition | The temperature at which the compound begins to degrade, indicating its thermal stability. |
| Mass Loss Percentage | The amount of mass lost at different temperature ranges, corresponding to the loss of specific fragments or complete decomposition. |
| Residue | The amount of material remaining at the end of the experiment, which can indicate the formation of a stable residue or non-volatile decomposition products. |
Elemental Analysis for Compositional Verification of Novel Compounds and Complexes
Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon, hydrogen, nitrogen, and other elements in a sample. This method is a cornerstone of chemical characterization, providing essential information to verify the elemental composition of a newly synthesized compound and, by extension, its empirical formula.
For novel compounds and complexes derived from this compound, elemental analysis serves as a crucial check of purity and composition. The experimentally determined percentages of elements are compared with the theoretically calculated values based on the proposed chemical formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the correctness of the assigned structure.
Numerous research articles reporting the synthesis of new pyridine-containing ligands and their metal complexes include elemental analysis data as a standard part of the characterization. mdpi.comrsc.orguni-bayreuth.de For example, in the characterization of pyridine-chelated imidazo[1,5-a]pyridine (B1214698) N-heterocyclic carbene nickel(II) complexes, the calculated and found percentages for carbon, hydrogen, and nitrogen are reported to confirm the composition of the synthesized compounds. mdpi.com
Table 3: Example of Elemental Analysis Data for a Related Pyridine Derivative
| Compound | Element | Calculated (%) | Found (%) | Reference |
| C24H27Cl2N3 | C | 67.29 | 67.33 | mdpi.com |
| H | 6.35 | 6.51 | mdpi.com | |
| N | 9.81 | 9.75 | mdpi.com | |
| C36H24ClN9O8Ru | C | 51.04 | 51.08 | rsc.org |
| H | 2.86 | 2.84 | rsc.org | |
| N | 14.88 | 14.90 | rsc.org |
Theoretical and Computational Chemistry Studies
Mechanistic Pathway Elucidation and Transition State Analysis
Research detailing the mechanistic pathways and transition state analyses for reactions directly involving (5-tert-butylpyridin-2-yl)methanol is not present in the current body of scientific literature. Computational studies in this area would be crucial for understanding its reaction kinetics, potential energy surfaces for various transformations, and the structures of high-energy transition states, for instance, in its oxidation or esterification reactions.
Advanced Bonding Analysis Methods (e.g., Energy Decomposition Analysis (EDA), Quantum Theory of Atoms in Molecules (QTAIM))
No publications have been found that apply advanced bonding analysis methods like Energy Decomposition Analysis (EDA) or the Quantum Theory of Atoms in Molecules (QTAIM) to this compound. These sophisticated computational tools are used to dissect the nature of chemical bonds and intermolecular interactions. For this compound, such analyses could elucidate the electronic nature of the C-C, C-N, and C-O bonds within the molecule and quantify the interactions in potential dimeric or solvated forms. The absence of this research means a deeper, quantitative understanding of its bonding characteristics is currently unavailable.
Applications in Advanced Materials and Specialized Chemical Syntheses
Components in Molecular Probes (e.g., Magnetic Resonance Shift Probes)
While direct studies on (5-tert-butylpyridin-2-yl)methanol as a magnetic resonance shift probe are not extensively documented, its structural characteristics suggest a potential role in this area. Lanthanide shift reagents (LSRs) are coordination complexes of paramagnetic lanthanide ions that can induce significant changes in the nuclear magnetic resonance (NMR) chemical shifts of a substrate. nih.govslideshare.netlibretexts.orgrsc.org The magnitude of this induced shift is dependent on the distance and angle between the lanthanide ion and the nucleus being observed. slideshare.net
For an LSR to be effective, it must be able to coordinate to the molecule of interest. The pyridine (B92270) nitrogen atom in this compound provides a Lewis basic site for coordination with a lanthanide ion. nih.gov The hydroxyl group could also participate in binding. The bulky tert-butyl group, while potentially hindering coordination to some extent, can also introduce a degree of conformational rigidity to the complex, which can be advantageous for achieving well-resolved NMR spectra.
The interaction of lanthanide complexes with pyridine and its derivatives has been a subject of study, demonstrating the feasibility of using such compounds in NMR analysis. nih.gov The induced shifts can help to simplify complex spectra and provide structural information about the substrate.
Table 1: Potential Interactions of this compound with Lanthanide Shift Reagents
| Feature of this compound | Role in Interaction with LSR | Potential Outcome in NMR Spectroscopy |
| Pyridine Nitrogen | Lewis basic site for coordination to the lanthanide ion. | Induces paramagnetic shifts in nearby protons. |
| Hydroxymethyl Group | Potential secondary binding site. | May influence the geometry of the LSR-substrate complex. |
| tert-Butyl Group | Steric bulk influences the approach of the LSR and the conformation of the complex. | Can lead to more defined and predictable shifts. |
Building Blocks for Complex Organic Molecules and Scaffolds in Retrosynthetic Strategies
In the realm of organic synthesis, functionalized heterocyclic compounds are invaluable building blocks for the construction of more complex molecules, including natural products and pharmaceuticals. advancechemjournal.comsemanticscholar.orgnih.govillinois.edunih.gov Retrosynthetic analysis, a technique used to plan organic syntheses, often involves the disconnection of a target molecule into smaller, commercially available or easily synthesizable fragments. advancechemjournal.comsemanticscholar.org
This compound represents a versatile synthon in such strategies. The pyridine ring is a common motif in many biologically active compounds. rsc.org The hydroxymethyl group at the 2-position provides a handle for a variety of chemical transformations, such as oxidation to an aldehyde or carboxylic acid, conversion to a halide for subsequent coupling reactions, or etherification to introduce different functional groups. The tert-butyl group at the 5-position can influence the electronic properties of the pyridine ring and provide steric bulk that can direct the outcome of subsequent reactions.
The synthesis of substituted pyridines is a well-established area of organic chemistry, with numerous methods available for their preparation. advancechemjournal.comnih.govresearchgate.netmdpi.com This accessibility further enhances the utility of compounds like this compound as starting materials in multi-step syntheses.
Table 2: Retrosynthetic Disconnections and Potential Transformations of this compound
| Functional Group | Potential Transformation | Synthetic Utility |
| Hydroxymethyl | Oxidation to aldehyde or carboxylic acid | Introduction of carbonyl functionality for further reactions. |
| Hydroxymethyl | Conversion to halide (e.g., -CH₂Cl) | Precursor for nucleophilic substitution or cross-coupling reactions. |
| Pyridine Ring | N-alkylation or N-oxidation | Modification of electronic properties and reactivity. |
| C-H bonds on the ring | Lithiation followed by reaction with electrophiles | Introduction of additional substituents. |
Integration into Self-Assembled Systems or Supramolecular Architectures
The field of supramolecular chemistry focuses on the design and synthesis of large, well-defined structures from smaller molecular components through non-covalent interactions. oup.comrsc.orgacs.orgresearchgate.netdntb.gov.ua Coordination-driven self-assembly, which utilizes metal-ligand interactions, is a powerful strategy for constructing discrete supramolecular architectures such as cages, macrocycles, and polygons. oup.comrsc.orgacs.orgresearchgate.netnih.govacs.orgresearchgate.netnih.gov
Pyridyl-containing ligands are extensively used in this context due to the predictable coordination behavior of the pyridine nitrogen atom with various transition metals. oup.comrsc.orgacs.orgresearchgate.netdntb.gov.uanih.govacs.orgresearchgate.netnih.gov this compound, with its pyridine moiety, can act as a monodentate ligand. The hydroxymethyl group offers a site for further functionalization to create multidentate ligands capable of forming more complex structures.
The tert-butyl group can play a crucial role in the self-assembly process. Its steric bulk can influence the geometry of the final supramolecular assembly, potentially leading to the formation of specific isomers. Furthermore, the lipophilic nature of the tert-butyl group can enhance the solubility of the resulting metal-organic assemblies in organic solvents, facilitating their characterization and processing.
Table 3: Potential Roles of this compound in Supramolecular Assembly
| Structural Feature | Function in Self-Assembly | Example of Resulting Architecture |
| Pyridine Nitrogen | Coordination to a metal center. | Forms vertices of a supramolecular cage or macrocycle. |
| Hydroxymethyl Group | Can be functionalized to create a multidentate ligand. | Bridges multiple metal centers in a metal-organic framework. |
| tert-Butyl Group | Influences steric interactions and solubility. | Directs the formation of a specific isomer and improves solubility. |
Role in Polymer Chemistry as Monomers or Ligands for Polymerization Catalysis
In polymer chemistry, pyridine-containing compounds can be utilized in several ways. They can be incorporated into polymer backbones to modify the properties of the resulting material, or they can act as ligands for metal catalysts used in polymerization reactions. researchgate.netwikipedia.orgmdpi.comcmu.edunih.govresearchgate.net
The hydroxymethyl group of this compound can be readily converted into a polymerizable functional group, such as an acrylate (B77674) or methacrylate, allowing it to be used as a monomer in radical polymerization. The resulting polymers would feature pendant tert-butylpyridine units, which could influence properties such as thermal stability, solubility, and the ability to coordinate metal ions. For instance, polymers containing pyridine moieties have been investigated for applications in antimicrobial materials and fluorescent sensors. mdpi.com
Alternatively, this compound and its derivatives can serve as ligands for transition metal catalysts used in olefin polymerization. researchgate.netnih.gov The pyridine nitrogen can coordinate to the metal center, and the substituents on the pyridine ring can be used to tune the electronic and steric environment around the metal, thereby influencing the catalytic activity and the properties of the resulting polymer. The tert-butyl group, in particular, can create a bulky ligand environment that may lead to specific polymer microstructures.
Table 4: Potential Applications of this compound in Polymer Chemistry
| Application | Role of this compound | Potential Benefit |
| Monomer | Functionalized to contain a polymerizable group (e.g., acrylate). | Imparts specific properties (e.g., thermal stability, metal coordination) to the polymer. |
| Ligand for Polymerization Catalyst | Coordinates to a transition metal center. | The tert-butyl group provides steric bulk, influencing catalyst activity and polymer properties. |
Future Research Directions and Unexplored Avenues
Development of Novel, More Efficient, and Sustainable Synthetic Routes
While synthetic routes to (5-tert-butylpyridin-2-yl)methanol and its precursors exist, there is considerable scope for improvement in line with the principles of green chemistry. mlsu.ac.in Current methods, such as the one starting from 5-tert-butyl-2-methylpyridin-1-oxide, provide a basis for the synthesis. dur.ac.ukdur.ac.uk However, future research should focus on developing novel pathways that are more atom-economical, energy-efficient, and utilize less hazardous reagents.
Key research objectives should include:
Minimizing Step Count: Developing synthetic strategies that reduce the number of transformations required to produce the target molecule and its derivatives. A scalable, three-step synthesis developed for the related (S)-t-BuPyOx ligand, starting from inexpensive picolinic acid, serves as a model for creating more efficient routes. beilstein-journals.org
Green Solvents and Reagents: Exploring the use of greener solvents, such as 2-methyl-tetrahydrofuran (2-MeTHF), which is a viable substitute for more hazardous solvents like dichloromethane (B109758) (DCM). acs.org Research into replacing traditional, often stoichiometric, reagents with catalytic alternatives would represent a significant advance.
Biocatalysis: Investigating enzymatic or whole-cell biocatalytic methods for the synthesis of this compound. Enzymes can offer high selectivity under mild conditions and are renewable and biodegradable, aligning perfectly with sustainable chemistry goals. acs.org For instance, enzymatic hydroxylation of the tert-butyl group on a related precursor, 2-amino-5-tert-butylpyridine, has been shown to produce metabolites, suggesting that biocatalytic routes could be designed for targeted synthesis. nih.gov
Exploration of New Catalytic Transformations Utilizing the Compound's Unique Properties
The majority of current research focuses on using complex derivatives of this compound as ligands. The catalytic potential of the parent alcohol itself or its simpler derivatives remains a largely unexplored frontier. The inherent properties of the molecule—a hydroxyl group for coordination or further functionalization, a basic pyridine (B92270) ring, and a bulky tert-butyl group—could be harnessed in novel catalytic cycles.
Future research could investigate its use in:
Hydrogen Transfer Reactions: The pyridinyl-alcohol motif is a known "hydrogen borrowing" functionality. This capability could be exploited in catalysis, for example, in the dehydrogenation of alcohols or the N-alkylation of amines using alcohols as alkylating agents.
Single-Site Catalysis: A manganese(II) complex incorporating a simple pyridin-2-yl-methanol ligand has demonstrated catalase-like activity, showcasing the potential of simple complexes in oxidation catalysis. mdpi.com Future work could explore other first-row transition metal complexes for a variety of oxidative or reductive transformations.
Asymmetric Catalysis: While chiral derivatives are widely used, the parent alcohol could serve as a pro-ligand in asymmetric reactions where chirality is induced by a chiral metal center or co-catalyst.
Design of Advanced Ligand Systems and Multifunctional Catalysts for Specific Industrial Applications
The most significant application of the this compound scaffold is in the construction of advanced ligands for homogeneous catalysis. Building on the success of existing phosphine (B1218219), N-heterocyclic carbene (NHC), and PyOx ligands, future research should aim to design next-generation systems with enhanced activity, selectivity, and stability for targeted industrial processes.
Key areas for development include:
Novel Ligand Architectures: Expanding the library of ligand types to include new pincer (e.g., PNN, PCN) d-nb.inforesearchgate.net, macrocyclic nih.gov, and multidentate frameworks. The design of new "built-in-base" ligands, such as Neolephos, which incorporates the tert-butyl(pyridin-2-yl)phosphanyl moiety, has proven highly successful in the selective monocarbonylation of 1,3-diynes and serves as an inspiration for future designs. nih.gov
Multifunctional Catalysts: Designing catalysts where the ligand is not just a spectator but actively participates in the reaction mechanism. The pyridyl nitrogen in many existing ligands has been shown to act as a proton relay, facilitating key steps like alcoholysis in carbonylation reactions. researchgate.netrsc.org Future designs could incorporate other functional groups to enable cooperative catalysis, leading to new reaction pathways and enhanced efficiency.
Industrial Process Optimization: Focusing on ligands for industrially crucial reactions, such as the carbonylation of ethylene (B1197577) to produce methyl acrylate (B77674). mdpi.comresearchgate.net Ligands like 1,1'-bis(tert-butyl(pyridin-2-yl)phosphanyl)ferrocene have already demonstrated high turnover numbers (TON) and turnover frequencies (TOF) in such processes. researchgate.netnih.gov Future research should target even greater efficiency and stability under industrial conditions, including resistance to oxidation. nih.gov
Table 1: Examples of Advanced Ligand Systems Derived from tert-Butyl-Pyridine Scaffolds
| Ligand Type | Example Ligand Name | Metal | Application | Reference(s) |
|---|---|---|---|---|
| Diphosphine | 1,1'-bis(tert-butyl(pyridin-2-yl)phosphanyl)ferrocene (pytbpf) | Palladium | Alkoxycarbonylation of ethylene | researchgate.net, nih.gov |
| Diphosphine | 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene (pytbpx) | Palladium | Alkoxycarbonylation of hindered olefins | researchgate.net |
| Diphosphine | 2,2′-bis(tert-butyl(pyridin-2-yl)phosphanyl)‐1,1′‐binaphthalene (Neolephos) | Palladium | Monocarbonylation of 1,3-diynes | nih.gov |
| NHC-Pyridine | Pyridine-chelated Imidazo[1,5-a]pyridine-3-ylidene | Nickel | Acrylate synthesis from ethylene and CO₂ | mdpi.com |
| Pyridine-Oxazoline | (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) | Rhodium | Asymmetric conjugate addition | beilstein-journals.org |
| Bipyridine | 4,4′-di-tert-butyl-2,2′-bipyridine | Rhenium | Electrocatalytic CO₂ reduction | acs.org |
Deeper Mechanistic Understanding through Synergistic Experimental and Computational Approaches
A profound understanding of reaction mechanisms is critical for the rational design of more effective catalysts. The synergy between experimental techniques (e.g., kinetics, spectroscopy, X-ray crystallography) and computational modeling (e.g., Density Functional Theory, DFT) has proven invaluable in elucidating the catalytic cycles involving ligands derived from this compound.
Future research should prioritize:
Elucidating Ligand Effects: Using combined DFT and experimental studies to precisely map how the steric bulk of the tert-butyl group and the electronic properties and hemilabile coordination of the pyridyl nitrogen influence transition states and intermediate stability. Such studies have already revealed that the pyridyl nitrogen can act as a proton relay, significantly lowering the activation barrier for steps like methanolysis in carbonylation. researchgate.netrsc.org
Characterizing Reactive Intermediates: Employing advanced spectroscopic techniques, such as in-situ IR and NMR, coupled with computational modeling to detect and characterize transient intermediates in catalytic cycles. For example, IR-spectroelectrochemistry has been used to study the mechanism of CO₂ reduction by a related rhenium bipyridine complex. acs.org
Predictive Catalyst Design: Leveraging mechanistic insights to computationally screen new ligand designs before their synthesis. By modeling how structural modifications would affect the energy profile of a catalytic cycle, research can be guided toward the most promising candidates, accelerating the discovery of superior catalysts.
Green Chemistry Approaches and Sustainable Chemical Processes involving this compound
Integrating the principles of green chemistry into the synthesis and application of this compound and its derivatives is a critical future direction. mlsu.ac.in The goal is to develop chemical processes that are not only efficient but also environmentally benign.
Key avenues for exploration include:
Catalyst Recycling and Immobilization: Developing methods to heterogenize homogeneous catalysts based on these ligands. This could involve anchoring the ligands to solid supports like polymers or silica, facilitating catalyst recovery and reuse, which is a key challenge in homogeneous catalysis.
Use of Renewable Feedstocks: Designing catalytic systems capable of converting biomass-derived platform molecules into value-added chemicals. The robustness of catalysts bearing these ligands makes them promising candidates for the challenging transformations required for biorefinery applications.
Atom-Efficient Reactions: Focusing on catalytic reactions with high atom economy, such as addition and isomerization reactions. d-nb.info The development of catalysts for the direct N-methylation of nitroarenes using methanol (B129727) as a green methylating agent is a prime example of a more sustainable process that avoids hazardous reagents like formaldehyde. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (5-tert-butylpyridin-2-yl)methanol, and how do reaction conditions influence yield?
- Methodology :
-
Route 1 : Alkylation of 5-bromopyridin-2-yl methanol precursors using tert-butyl halides under palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) . Optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous DMF at 80–100°C improves regioselectivity.
-
Route 2 : Direct tert-butyl introduction via Friedel-Crafts alkylation on pyridine derivatives, followed by hydroxymethylation using formaldehyde under basic conditions (e.g., NaH in THF) .
-
Key Factors : Steric hindrance from the tert-butyl group necessitates longer reaction times and elevated temperatures. Yields typically range from 60–75% after purification by column chromatography.
- Table 1 : Comparison of Synthetic Methods
| Method | Catalyst/Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | 70 | >98% |
| Friedel-Crafts Alkylation | AlCl₃, tert-butyl bromide | 65 | >95% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Recommended Techniques :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The tert-butyl group shows a singlet at ~1.3 ppm (¹H) and 29–31 ppm (¹³C). The hydroxymethyl proton appears as a triplet near 4.5 ppm (¹H) .
- IR Spectroscopy : O-H stretch (3200–3600 cm⁻¹), C-O stretch (1050–1100 cm⁻¹), and tert-butyl C-H bends (1360–1390 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 194.1412 (C₁₁H₁₇NO).
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?
- Approach :
- Use Gaussian or ORCA software for DFT calculations to map electron density around the pyridine N and hydroxymethyl group. The tert-butyl group’s electron-donating effect increases pyridine basicity, enhancing coordination to metal centers (e.g., Ru or Pd) .
- Example : B3LYP/6-31G* level calculations predict a HOMO-LUMO gap of 5.2 eV, indicating potential redox activity in catalytic cycles.
Q. What strategies resolve contradictions in crystallographic data for metal complexes involving this compound?
- Guidelines :
- Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to mitigate twinning issues common with bulky ligands.
- Refinement : Employ SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters and disorder modeling for the tert-butyl group .
- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm coordination geometry.
Q. How does the tert-butyl group influence the compound’s behavior in coordination chemistry?
- Mechanistic Insights :
- Steric Effects : The tert-butyl group hinders axial coordination in octahedral complexes, favoring square-planar or tetrahedral geometries (e.g., with Cu(II) or Zn(II)) .
- Electronic Effects : Enhances ligand rigidity, stabilizing metal centers in oxidation states +2 or +3.
- Case Study : In Pd-catalyzed cross-coupling, the ligand accelerates oxidative addition but slows reductive elimination due to steric bulk.
Q. What methodologies address low reproducibility in catalytic applications of this compound derivatives?
- Troubleshooting :
- Purity Control : Use preparative HPLC to isolate ligand-metal complexes >99% pure.
- Reaction Monitoring : In situ IR or Raman spectroscopy tracks intermediate formation (e.g., Pd–N bonding at 450 cm⁻¹).
- Data Triangulation : Compare catalytic turnover numbers (TONs) across multiple batches to identify batch-dependent variability .
Data Contradiction Analysis
Q. How to interpret conflicting reactivity data between this compound and its bromo/methylthio analogs?
- Analysis Framework :
- Electronic vs. Steric Contributions : Bromo analogs (e.g., 5-bromopyridin-2-yl methanol) show higher electrophilicity but lower steric hindrance, enabling faster SNAr reactions. In contrast, the tert-butyl derivative’s bulk slows nucleophilic attack but improves thermal stability .
- Table 2 : Reactivity Comparison
| Derivative | Reaction Rate (k, s⁻¹) | Thermal Stability (°C) |
|---|---|---|
| 5-Bromo | 2.5 × 10⁻³ | 120 |
| 5-tert-Butyl | 1.1 × 10⁻⁴ | 180 |
Applications in Academic Research
Q. What role does this compound play in asymmetric catalysis?
- Case Study : As a chiral ligand precursor, it facilitates enantioselective hydrogenation of ketones (up to 92% ee) when functionalized with a binaphthyl group. The tert-butyl group improves catalyst solubility in nonpolar solvents .
Q. How is this compound utilized in supramolecular chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
